molecular formula C7H10N2O2 B3054266 (5-Amino-6-methoxypyridin-3-yl)methanol CAS No. 59237-51-3

(5-Amino-6-methoxypyridin-3-yl)methanol

Cat. No.: B3054266
CAS No.: 59237-51-3
M. Wt: 154.17
InChI Key: SPVLIPFSKIVWOP-UHFFFAOYSA-N
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Description

(5-Amino-6-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, featuring an amino group at the 5-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-6-methoxypyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Functional Group Introduction: The amino group is introduced at the 5-position through nitration followed by reduction.

    Methoxy Group Introduction: The methoxy group is introduced at the 6-position via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Hydroxymethyl Group Introduction: The hydroxymethyl group at the 3-position is introduced through a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-6-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Conversion of hydroxymethyl to carboxyl group.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Replacement of methoxy group with other nucleophiles.

Scientific Research Applications

(5-Amino-6-methoxypyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and methoxy groups contribute to its binding affinity and specificity towards enzymes or receptors. The hydroxymethyl group may participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-6-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.

    (5-Amino-6-chloropyridin-3-yl)methanol: Similar structure but with a chloro group instead of a methoxy group.

    (5-Amino-6-hydroxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

(5-Amino-6-methoxypyridin-3-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, methoxy, and hydroxymethyl groups provides a distinctive set of properties that can be leveraged in various applications.

Properties

IUPAC Name

(5-amino-6-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLIPFSKIVWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291449
Record name 5-Amino-6-methoxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59237-51-3
Record name 5-Amino-6-methoxy-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59237-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-methoxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-6-methoxypyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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